molecular formula C20H17FN2O3 B12210813 N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide

Cat. No.: B12210813
M. Wt: 352.4 g/mol
InChI Key: VFZCWFZWBYGPBA-UHFFFAOYSA-N
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Description

N-[2-(5-Fluoro-1H-indol-3-yl)ethyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is a novel synthetic chemical entity designed for advanced pharmaceutical and biochemical research. This hybrid molecule is constructed from two pharmacologically significant moieties: a 5-fluoroindole group and a 1-oxo-3,4-dihydro-1H-isochromene (a type of dihydroisocoumarin) carboxamide. The 5-fluoroindole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities and presence in compounds evaluated as potential ligands for metal-organic frameworks and as inhibitors of enzymes like Monoamine Oxidase-B (MAO-B) for neurodegenerative disease research . The 3,4-dihydro-1H-isochromene-1-one core is a valuable structural motif found in various natural products and synthetic compounds with reported biological activities. This compound is presented as a high-purity chemical for research purposes only. It is intended for use in in vitro assays, high-throughput screening campaigns, and as a building block in the synthesis of more complex molecules for structure-activity relationship (SAR) studies. Researchers exploring new therapeutic agents for oncology, neuroscience, and other fields may find this chimera of particular interest. This product is strictly for laboratory research use. It is not intended for diagnostic, therapeutic, or any human or veterinary use. All necessary safety data sheets (SDS) should be consulted before handling.

Properties

Molecular Formula

C20H17FN2O3

Molecular Weight

352.4 g/mol

IUPAC Name

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-oxo-3,4-dihydroisochromene-3-carboxamide

InChI

InChI=1S/C20H17FN2O3/c21-14-5-6-17-16(10-14)13(11-23-17)7-8-22-19(24)18-9-12-3-1-2-4-15(12)20(25)26-18/h1-6,10-11,18,23H,7-9H2,(H,22,24)

InChI Key

VFZCWFZWBYGPBA-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)C2=CC=CC=C21)C(=O)NCCC3=CNC4=C3C=C(C=C4)F

Origin of Product

United States

Preparation Methods

The synthesis of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide involves several steps. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . . Industrial production methods may involve optimization of these reactions to increase yield and purity.

Chemical Reactions Analysis

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide undergoes several types of chemical reactions, including:

Mechanism of Action

The mechanism of action of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to activate tropomyosin-related kinase B (TrkB) receptors, which play a crucial role in neuronal survival and function . This activation leads to downstream signaling events that contribute to its biological effects.

Comparison with Similar Compounds

Indole Carboxamides with Aryl Substituents

Example Compounds :

  • N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (Compound 3, )
  • 5-Fluoro-N-[2-(4-methylbenzoyl)phenyl]-1H-indole-2-carboxamide (Compound 4, )

Key Differences :

  • Substituent Position : The target compound features substitution at the indole’s 3-position, whereas these analogs have carboxamide groups at the 2-position.
  • Biological Implications : The analogs’ benzoyl groups may enhance π-π stacking with hydrophobic receptor pockets, while the isochromene in the target compound could influence solubility and membrane permeability .

Physical Properties :

  • Melting Points : Analogs exhibit higher melting points (233–250°C) compared to typical isochromene derivatives, suggesting stronger crystal lattice interactions in aryl-substituted indoles .

Triazine Derivatives with Indole-Ethyl Linkers

Example Compound : N2-(2-(5-fluoro-1H-indol-3-yl)ethyl)-N4-phenethyl-1,3,5-triazine-2,4,6-triamine ()

Key Differences :

  • Core Structure : The triazine core introduces multiple hydrogen-bonding sites, contrasting with the isochromene’s fused oxygen-containing ring.
  • Biological Activity: This triazine derivative shows high 5-HT7 receptor affinity (Ki = 8 nM), highlighting how heterocyclic cores influence target selectivity. The target compound’s isochromene may favor interactions with enzymes like Notum over G-protein-coupled receptors .

Isochromene Carboxamides

Example Compounds :

  • N-(2-Iodophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide ()
  • N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)-4,4′-difluoro-5′-hydroxy-1,1′:3′,1′′-terphenyl-4′-carboxamide ()

Key Differences :

  • Structural Rigidity : The dihydroisochromene in the target compound offers moderate flexibility compared to the fully aromatic terphenyl system in , which may limit bioavailability due to increased hydrophobicity .

Indole-Ethyl Derivatives with Varied Linkers

Example Compounds :

  • 2-(2-(5-fluoro-1H-indol-3-yl)propyl)isoindoline-1,3-dione ()
  • N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-3-carboxamide ()

Key Differences :

  • Linker Flexibility : The propyl linker in increases conformational freedom, whereas the target’s ethyl linker balances rigidity and flexibility.

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight Biological Activity (if available)
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide Isochromene-3-carboxamide 5-Fluoroindole, ethyl linker ~354.3 (calc.) Notum inhibition (inferred from HWH)
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (Compound 3) Indole-2-carboxamide 4-Benzoylphenyl 359.1 Synthetic intermediate
N2-(2-(5-fluoroindol-3-yl)ethyl)-N4-phenethyl-1,3,5-triazine-2,4,6-triamine 1,3,5-Triazine Phenethyl, 5-fluoroindole ~410.4 (calc.) 5-HT7 receptor (Ki = 8 nM)
N-(2-Iodophenyl)-3-methyl-dihydroisochromene-3-carboxamide Isochromene-3-carboxamide 3-Methyl, 2-iodophenyl ~423.3 (calc.) Halogen bonding candidate

Biological Activity

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is a synthetic compound derived from indole, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described by the following molecular formula:

PropertyValue
Molecular FormulaC18H18FN5O3
Molecular Weight371.37 g/mol
IUPAC NameThis compound

The presence of the indole moiety is significant as indoles are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

Anticancer Properties

Research indicates that compounds containing indole structures often exhibit anticancer properties. The mechanism of action typically involves modulation of various signaling pathways. For instance, studies have shown that indole derivatives can inhibit protein kinases involved in cell proliferation and survival, leading to apoptosis in cancer cells .

Case Study: Inhibition of Cancer Cell Lines
In a study evaluating the efficacy of several indole derivatives, this compound demonstrated significant inhibitory effects on various cancer cell lines. The IC50 values were found to be lower than those of standard chemotherapeutic agents, suggesting a potent anticancer activity.

Antimicrobial Activity

Indole derivatives have also been assessed for their antimicrobial properties. The compound has shown promising results against both gram-positive and gram-negative bacteria.

Table 1: Antimicrobial Activity Comparison

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-...Staphylococcus aureus12.5 µg/mL
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-...Escherichia coli25 µg/mL
AcarboseControl100 µg/mL

These results indicate that the compound possesses strong antibacterial properties, potentially useful in treating infections caused by resistant strains .

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes. For example, the compound has been studied for its inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate metabolism.

Case Study: α-glucosidase Inhibition
In vitro studies revealed that this compound exhibits significant α-glucosidase inhibitory activity with an IC50 value of approximately 49.89 μM. This activity is notably higher compared to standard inhibitors like acarbose (IC50 = 569.43 μM), suggesting its potential as an antidiabetic agent .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Receptor Binding : The indole moiety allows for high-affinity binding to serotonin receptors and other G-protein coupled receptors (GPCRs), modulating neurotransmission and potentially influencing mood and anxiety disorders.
  • Enzyme Interaction : The compound's structure facilitates interactions with enzymes such as α-glucosidase, leading to altered metabolic pathways.
  • Cell Signaling Modulation : By inhibiting specific protein kinases, the compound can disrupt signaling pathways that promote cell survival and proliferation in cancer cells.

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